molecular formula C7H5N3O B13468674 4-Cyanopyridine-2-carboxamide

4-Cyanopyridine-2-carboxamide

Cat. No.: B13468674
M. Wt: 147.13 g/mol
InChI Key: QCOJUSAJVIURRP-UHFFFAOYSA-N
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Description

4-Cyanopyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a cyano group at the 4-position and a carboxamide group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-2-carboxamide typically involves the reaction of 4-cyanopyridine with formamide in the presence of a catalyst. One common method is the reaction of 4-cyanopyridine with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . This reaction proceeds under mild conditions and yields the desired carboxamide product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in photoredox catalysis, the compound undergoes single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These intermediates can then couple with other radicals, leading to various functionalized products. The compound’s ability to participate in such reactions makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

4-Cyanopyridine-2-carboxamide can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the cyano and carboxamide groups in this compound allows for distinct reactivity and applications compared to its isomers. This compound’s ability to undergo selective functionalization at the C4 or C2 position under photoredox catalytic conditions highlights its versatility and importance in synthetic chemistry .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

4-cyanopyridine-2-carboxamide

InChI

InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11)

InChI Key

QCOJUSAJVIURRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)C(=O)N

Origin of Product

United States

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